Methyl 3-butylnonanoate
Description
Properties
IUPAC Name |
ethyl 5-chloro-1-ethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLKLAUKYKFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Methyl 3-butylnonanoate is synthesized via the methoxycarbonylation of hex-1-ene dimers (methylenealkanes), which are byproducts of α-olefin oligomerization. The reaction involves the insertion of carbon monoxide into the C=C bond of the methylenealkane, followed by methanolysis to form the ester. The general reaction scheme is:
Palladium-based catalysts, such as bis(acetylacetonato)palladium(II) (Pd(acac)₂), are commonly employed due to their high activity and selectivity. Ligands like 1,2-bis[di(tert-butyl)phosphinomethyl]benzene enhance catalytic performance by stabilizing the active palladium species and mitigating side reactions.
Table 1: Catalytic Systems for Methoxycarbonylation
| Catalyst | Ligand | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd(acac)₂ | 1,2-bis[di(t-Bu)phosphinomethyl]benzene | 100 | 5.1 | 92.1 | 94 |
| Ni(CO)₄ | Thiourea | 15–35 | 1.0 | 85* | 80* |
Optimization of Reaction Conditions
Key parameters influencing the reaction include:
-
Temperature : Elevated temperatures (80–100°C) favor faster reaction rates but risk catalyst decomposition.
-
Pressure : CO pressures of 5–10 bar balance reactivity and safety.
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Solvent : Methanol serves as both reactant and solvent, simplifying product isolation.
In a representative procedure, a stainless steel autoclave charged with hex-1-ene dimer, Pd(acac)₂ (0.038 mol%), ligand (0.13 mol%), and methanesulfonic acid in methanol achieves 92.1% yield of this compound at 100°C and 5.1 bar CO pressure. The branched-to-linear product ratio (94:6) underscores the ligand’s role in directing regioselectivity.
Esterification of 3-Butylnonanoic Acid
Acid-Catalyzed Esterification
An alternative route involves esterifying 3-butylnonanoic acid with methanol using Brønsted or Lewis acid catalysts:
Cation exchange resins (e.g., Amberlyst 15) offer advantages such as reusability and mild conditions (60–80°C). Kinetic studies reveal a second-order dependence on acid and alcohol activities, with an activation energy of 47.6 kJ/mol.
Table 2: Esterification Performance with Heterogeneous Catalysts
| Catalyst | Temperature (°C) | Molar Ratio (MeOH:Acid) | Conversion (%) |
|---|---|---|---|
| Amberlyst 15 | 60 | 3:1 | 75 |
| H₂SO₄ | 80 | 5:1 | 88 |
Challenges in Carboxylic Acid Availability
The limited commercial availability of 3-butylnonanoic acid necessitates its prior synthesis via hydroformylation or oxidation of alkenes, adding steps and cost. This makes esterification less favorable compared to direct methoxycarbonylation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Methyl 3-butylnonanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters with different functional groups
Scientific Research Applications
Methyl 3-butylnonanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 3-butylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-Butylnonanoate and Analogous Esters
*Estimated based on typical linear ester viscosity trends.
Key Observations:
Branching vs. Linear Chains: this compound’s branching reduces viscosity compared to linear esters like methyl laurate. Linear esters exhibit higher viscosity due to stronger van der Waals interactions . For example, methyl laurate (C13) has a viscosity ~2.5–3.0 cSt at 100°C, significantly higher than this compound (C14) at 0.98 cSt .
Functional Group Impact: Esters with hydroxyl groups (e.g., 3-hydroxy-1-methylpropyl nonanoate) or fluorinated substituents (e.g., methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate, C14H17F3N2O4) exhibit specialized properties. These include enhanced polarity for pharmaceutical intermediates or agrochemicals but higher molecular weights (e.g., 334.29 g/mol for the trifluoromethyl derivative) .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for Methyl 3-butylnonanoate, and how do reaction conditions influence yield?
- Methodological Guidance : Synthesis typically involves esterification of 3-butylnonanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimize molar ratios (e.g., 1:5 acid-to-alcohol) and reflux duration (6–12 hours) to maximize yield. Purification via fractional distillation or column chromatography is advised to isolate the ester from unreacted precursors . Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference spectra for methyl ester protons (~3.6 ppm, singlet) and carbonyl carbons (~170 ppm).
- GC-MS : Use splitless injection with a polar capillary column (e.g., DB-WAX) to confirm retention time and molecular ion ([M⁺] at m/z 214).
- FTIR : Identify ester carbonyl stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
- Safety Measures :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store in airtight containers away from oxidizers.
- Dispose of waste via licensed hazardous waste services, adhering to local regulations.
Advanced Research Questions
Q. How can computational modeling predict this compound’s physicochemical properties, and what limitations exist?
- Computational Strategies :
- Use quantum mechanical calculations (DFT/B3LYP) to estimate dipole moments, solubility parameters, and logP values.
- Validate predictions against experimental data (e.g., melting point, hydrophobicity).
Q. What experimental designs address contradictions in this compound’s reactivity across studies?
- Resolution Strategies :
- Replicate studies under controlled conditions (temperature, solvent purity).
- Perform kinetic studies to isolate competing reaction pathways (e.g., hydrolysis vs. oxidation).
- Use statistical tools (ANOVA, p < 0.05) to assess data variability and significance .
Q. How can ecological risk assessments be conducted for this compound despite data gaps in biodegradation and toxicity?
- Assessment Framework :
- Apply read-across methods using structurally similar esters (e.g., Methyl tetradecanoate) to estimate persistence or bioaccumulation.
- Conduct Daphnia magna acute toxicity assays (48h EC₅₀) as a preliminary ecotoxicological screen.
Data Presentation and Reporting
Q. What guidelines ensure rigorous reporting of this compound’s experimental data?
- Best Practices :
- Report numerical data to 3 significant figures, aligning with instrumental precision (e.g., ±0.001 g for mass measurements).
- Define statistical thresholds (e.g., p < 0.01) when claiming significance.
- Avoid ambiguous terms like “high yield”; instead, state exact percentages (e.g., 78% ± 2%) .
Comparative Research Questions
Q. How does this compound’s stability under acidic conditions compare to shorter-chain methyl esters?
- Experimental Approach :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
